2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
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Overview
Description
“2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 883540-07-6 and a molecular weight of 206.29 . Its IUPAC name is 2-ethyl-4-methyl-6-(1-piperazinyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” can be represented by the InChI Code: 1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms .Scientific Research Applications
Neuroprotective Agent
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine has been studied for its potential as a neuroprotective agent. Research suggests that derivatives of pyrimidine, such as this compound, may offer protection against neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound’s ability to inhibit endoplasmic reticulum stress and apoptosis pathways makes it a candidate for further investigation in neuroprotection.
Anti-neuroinflammatory Properties
This compound has also shown promise in the treatment of neuroinflammation. In a study evaluating triazole-pyrimidine hybrids, compounds including 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .
Derivatization Reagent for Peptides
This compound may serve as a derivatization reagent for carboxyl groups on peptides, aiding in the spectrophotometric analysis of phosphopeptides . This application is crucial for understanding peptide structures and functions in biochemistry and molecular biology.
PI3 Kinase Inhibition
While not directly mentioned for 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine, thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha . Given the structural similarities, this compound could potentially be modified to target PI3K, a key player in many cellular processes, including cancer progression.
Future Directions
The future directions for “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
- EMPP interacts with specific molecular targets within cells. Although the exact targets may vary, our study suggests that EMPP modulates the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- EMPP likely binds to specific protein targets, affecting their function. Molecular docking studies indicate favorable interactions with active residues of ATF4 and NF-kB proteins .
- EMPP’s impact extends to downstream pathways. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, thus reducing neuroinflammation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBILVBQJUNHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424650 |
Source
|
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883540-07-6 |
Source
|
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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